8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Description
8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H15BrF2N2O3 and its molecular weight is 425.23. The purity is usually 95%.
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Scientific Research Applications
Unexpected Transformations and Isomerization
The compound "8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" shows fascinating chemical behavior under specific conditions. For instance, Sedova et al. (2017) observed that related compounds undergo slow isomerization in DMSO solution, leading to the formation of mixtures with distinct structural features. Additionally, these compounds exhibit deacetylation in boiling ethanol in the presence of HCl, emphasizing the sensitivity of this chemical structure to solvents and temperature (Sedova, Krivopalov, & Shkurko, 2017).
Synthesis and Intramolecular Conversion
Sedova et al. (2014) also explored the synthesis and intramolecular conversion of derivatives of this compound, revealing the complexities of its chemical behavior in different solvents. The study emphasizes how the Biginelli reaction leads to the formation of diastereomers and highlights the equilibrium established between various structural forms in solvents like DMF and DMSO (Sedova, Krivopalov, Gatilov, & Shkurko, 2014).
Crystal Structure Analysis
The structural intricacies of related compounds were also analyzed by Gumus et al. (2019), who delved into the crystal structure and Hirshfeld surface analysis. Their research provides valuable insights into the molecular arrangement and interactions, offering a detailed understanding of the compound's physical chemistry (Gumus et al., 2019).
Biological Evaluations and Antibacterial Activities
Beyond chemical properties, the biological implications of similar compounds have been explored. For example, Reddy et al. (2013) synthesized a series of compounds and evaluated their antibacterial activity against various bacterial strains, highlighting the potential pharmaceutical applications of this chemical framework (Reddy et al., 2013).
Properties
IUPAC Name |
4-bromo-10-(3,4-difluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF2N2O3/c1-18-8-14(11-5-9(19)6-15(25-2)16(11)26-18)22-17(24)23(18)10-3-4-12(20)13(21)7-10/h3-7,14H,8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGFKTFRWNGKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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